(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride

Catalog No.
S2738986
CAS No.
1810074-77-1
M.F
C8H10ClF2NO
M. Wt
209.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochl...

CAS Number

1810074-77-1

Product Name

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride

IUPAC Name

(2S)-2-amino-2-(2,5-difluorophenyl)ethanol;hydrochloride

Molecular Formula

C8H10ClF2NO

Molecular Weight

209.62

InChI

InChI=1S/C8H9F2NO.ClH/c9-5-1-2-7(10)6(3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1

InChI Key

ZSITZKWTMIGQEY-DDWIOCJRSA-N

SMILES

C1=CC(=C(C=C1F)C(CO)N)F.Cl

solubility

not available

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride (CAS 1810074-77-1) is a specialized, enantiopure β-amino alcohol supplied as a highly stable hydrochloride salt. It serves as a critical chiral building block in process chemistry and pharmaceutical development, specifically for the synthesis of 2,5-difluorophenyl-substituted morpholines, oxazolidinones, and pyrrolidines[1]. The strategic incorporation of the 2,5-difluoro motif is a well-established method to modulate the lipophilicity and basicity of downstream active pharmaceutical ingredients (APIs), while simultaneously blocking oxidative metabolism at the aromatic ring [2]. For procurement and material selection, this pre-resolved, salt-form intermediate offers a direct, high-yielding pathway to complex fluorinated pharmacophores without the need for late-stage chiral resolution or hazardous fluorination steps.

Substituting this specific compound with unsubstituted (S)-phenylglycinol or racemic equivalents fundamentally compromises both synthetic efficiency and final API performance [1]. The absence of the 2,5-difluoro substitution leads to significantly higher amine basicity and increased susceptibility to cytochrome P450-mediated aromatic oxidation, which can negatively alter the pharmacokinetic profile and safety of the downstream drug [2]. Furthermore, attempting to procure and use the free base form instead of the hydrochloride salt introduces severe handling challenges; the free base is prone to hygroscopicity and atmospheric CO2 absorption, degrading stoichiometric precision and causing batch-to-batch variability during sensitive coupling reactions[3].

Handling Stability and Stoichiometric Precision: HCl Salt vs. Free Base

The hydrochloride salt of (S)-2-Amino-2-(2,5-difluorophenyl)ethanol provides superior handling characteristics compared to its free base counterpart. Free base β-amino alcohols frequently absorb atmospheric moisture and carbon dioxide, leading to carbamate formation and variable assay purity over time [1]. The HCl salt maintains >99% assay stability under standard ambient storage, ensuring that precise molar equivalents can be weighed directly without the need for pre-reaction titration or inert-atmosphere handling[2].

Evidence DimensionAtmospheric stability and assay retention
Target Compound DataHCl salt (>99% assay retention, non-hygroscopic free-flowing solid)
Comparator Or BaselineFree base form (Susceptible to CO2 absorption and variable stoichiometry)
Quantified DifferenceElimination of carbamate impurities and reliable molar weighing
ConditionsAmbient laboratory storage and scale-up handling

Procuring the HCl salt ensures reproducible yields in stoichiometric-sensitive coupling and cyclization reactions, significantly reducing batch-to-batch variability.

Amine pKa Modulation via 2,5-Difluoro Substitution

The presence of the 2,5-difluorophenyl group significantly alters the electronic properties of the amine compared to unsubstituted (S)-phenylglycinol. The strong inductive electron-withdrawing effect of the ortho- and meta-fluorine atoms reduces the basicity of the amine by approximately 1.5 to 2.0 pKa units[1]. This predictable pKa shift is retained in downstream derivatives, such as morpholines or pyrrolidines synthesized from this precursor, directly impacting their physiological ionization state [2].

Evidence DimensionAmine basicity (pKa)
Target Compound Data2,5-difluorophenyl substituted amine (Estimated pKa ~ 7.0 - 7.5)
Comparator Or BaselineUnsubstituted (S)-phenylglycinol (pKa ~ 8.9)
Quantified Difference~1.5 - 2.0 unit reduction in pKa
ConditionsAqueous solution, standard physicochemical profiling

Lowering the basicity of amine-containing APIs is a critical procurement strategy to improve membrane permeability and reduce off-target hERG channel liabilities.

Enantiomeric Purity and Process Yield Efficiency

Utilizing the enantiopure (S)-isomer directly in synthetic sequences provides a massive yield advantage over starting with a racemic mixture. Late-stage chiral resolution of complex intermediates typically caps the theoretical yield at 50% and requires expensive chiral chromatography or resolving agents [1]. By procuring the pre-resolved (S)-isomer (>98% ee), manufacturers can achieve near-quantitative throughput in stereocenter-dependent steps, avoiding the heavy material losses associated with racemate processing [2].

Evidence DimensionMaximum theoretical yield in stereospecific pathways
Target Compound DataEnantiopure (S)-isomer (100% theoretical throughput)
Comparator Or BaselineRacemic building block (50% maximum theoretical yield without complex recycling)
Quantified Difference2x increase in theoretical yield for the desired enantiomer
ConditionsLinear API synthesis requiring a specific stereocenter

Procuring the enantiopure building block drastically reduces raw material waste, step count, and overall cost of goods in API manufacturing.

Synthesis of Fluorinated Kinase Inhibitors

This compound is an ideal precursor for constructing 2,5-difluorophenyl-substituted morpholine, oxazolidinone, or pyrrolidine pharmacophores [1]. The pre-installed stereocenter and fluorination pattern ensure that downstream kinase inhibitors benefit from enhanced metabolic stability and optimized basicity without requiring late-stage fluorination or chiral resolution.

Development of CNS-Penetrant Therapeutics

In neuropharmaceutical development, the 2,5-difluoro substitution effectively increases the lipophilicity (LogP) of the resulting API while lowering amine basicity [2]. This combination is critical for improving blood-brain barrier (BBB) penetration and reducing P-glycoprotein efflux, making this specific building block superior to unsubstituted analogs for CNS targets.

Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The electron-deficient nature of the 2,5-difluorophenyl ring makes this amino alcohol a valuable precursor for synthesizing tunable chiral ligands, such as oxazaborolidines [3]. The fluorine atoms withdraw electron density, modifying the Lewis acidity and basicity of the resulting catalyst, which often leads to distinct enantioinduction profiles compared to standard phenylglycinol-derived ligands.

Dates

Last modified: 08-16-2023

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